molecular formula C6H9N5O B11915491 2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one

2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one

Cat. No.: B11915491
M. Wt: 167.17 g/mol
InChI Key: HMKCIYJVOHPNLC-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one (CAS 2958-98-7) is a methylated purine derivative of significant interest in medicinal chemistry and drug discovery. As a purine-based scaffold, this compound serves as a key precursor for the synthesis of a diverse array of bioactive molecules . Purines are fundamental to life processes, forming the backbone of DNA, RNA, and energy cofactors like ATP, and their synthetic derivatives are extensively investigated for broad biological activity . This compound is particularly valuable for researchers developing novel therapeutic agents. Purine derivatives have demonstrated considerable potential as anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anti-Alzheimer agents . The structural flexibility of the purine nucleus allows for various chemical modifications—including alkylation, benzoylation, and halogenation—enabling the exploration of structure-activity relationships (SAR) and the development of targeted inhibitors . Specifically, purine-based pharmacophores are known to target key pathways and enzymes involved in disease processes, such as mTOR, EGFR, and various kinases . Specifications: • CAS Number: 2958-98-7 • Molecular Formula: C 6 H 7 N 5 O • Molecular Weight: 165.15 g/mol • Purity: NLT 98% • Storage: Store sealed in a dry environment at 2-8°C This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-3-methyl-2,7-dihydro-1H-purin-6-one

InChI

InChI=1S/C6H9N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2,6H,7H2,1H3,(H,8,9)(H,10,12)

InChI Key

HMKCIYJVOHPNLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC(=O)C2=C1N=CN2)N

Origin of Product

United States

Biological Activity

2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is a purine derivative that has garnered attention for its potential biological activities. This compound, often referred to in the context of its structural analogs, has been studied for various pharmacological effects, including its role in nucleic acid metabolism and potential therapeutic applications.

  • Molecular Formula : C6H8N4O
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 786693-71-8

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling and metabolic pathways. It acts as a competitive inhibitor of enzymes involved in purine metabolism, potentially affecting nucleotide synthesis and degradation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.
  • Antifungal activity against Candida albicans with MIC values of approximately 16.69 to 78.23 µM .

Antiviral Activity

Research indicates that purine derivatives may possess antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. This has been particularly noted in studies involving compounds structurally similar to this compound, which have been effective against various viral strains.

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells by modulating pathways associated with cell survival and proliferation. For example:

  • In vitro studies have indicated that modifications to the purine structure can enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of purine derivatives against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing activity.
  • Anticancer Activity : Another investigation focused on the SAR of purine analogs, revealing that specific substitutions at the 6 and 7 positions significantly increased potency against resistant cancer cell lines.

Data Tables

Biological Activity MIC (µM) Target Organisms
Gram-positive bacteria4.69 - 22.9Bacillus subtilis, Staphylococcus aureus
Gram-negative bacteria5.64 - 77.38Escherichia coli, Pseudomonas aeruginosa
Fungal strains16.69 - 78.23Candida albicans

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that derivatives of 2-amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one exhibit antiviral properties. These compounds can inhibit viral replication and are being studied for their potential use against diseases such as hepatitis and HIV. For instance, a study demonstrated that modifications to the purine structure enhanced its efficacy against viral targets .

1.2 Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. A notable case study involved a synthesized derivative that demonstrated selective toxicity towards leukemia cells while sparing normal cells, suggesting a potential therapeutic application .

Biochemical Research

2.1 Enzyme Inhibition

This compound is known to act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications in cancer therapy where targeting metabolic pathways is crucial .

2.2 Molecular Biology Applications

In molecular biology, this compound serves as a building block for nucleotides and nucleosides, which are essential for DNA and RNA synthesis. Its derivatives are often used in the synthesis of modified nucleotides that can be utilized in various biochemical assays and therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in leukemia cells
Enzyme inhibitionModulation of nucleotide metabolism
Nucleotide synthesisBuilding block for DNA/RNA synthesis

Table 2: Structural Variants and Their Activities

Variant NameStructure DescriptionBiological Activity
2-Amino-6-methylpurine derivativeModified purine structureEnhanced antiviral properties
7-Methyl derivativeMethyl group at position 7Increased anticancer activity
Sulfate ester derivativeSulfate group additionImproved solubility

Case Studies

4.1 Case Study: Antiviral Efficacy Against Hepatitis C Virus (HCV)

A recent study evaluated the efficacy of a modified version of this compound against HCV. The compound was tested in vitro and showed significant inhibition of HCV replication at low micromolar concentrations. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis .

4.2 Case Study: Targeting Leukemia Cells

In another investigation, researchers synthesized a novel derivative of the compound that selectively targeted leukemia cells. The study found that this derivative induced apoptosis through the activation of caspase pathways while exhibiting minimal toxicity to normal cells, highlighting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Methyl groups at the 3- or 7-position (vs. 1- or 9-) alter steric and electronic properties, affecting solubility and receptor binding .
  • Solubility : The unsubstituted analog (CAS 73-40-5) has moderate solubility (Log S = -2.15), while alkyl or hydroxyalkyl substituents (e.g., ethyl or hydroxyethoxymethyl) likely reduce solubility due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-methyl-2,3-dihydro-1H-purin-6(7H)-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis can be adapted from protocols for structurally analogous purine derivatives. For example:

  • Use 1-methylpyrrolidin-2-one as a solvent under controlled heating (20–150°C) to facilitate cyclization .
  • Introduce methyl groups via alkylation reactions with methyl iodide in the presence of diisopropylethylamine (DIPEA) as a base .
    • Critical Parameters : Reaction time, temperature, and catalyst ratios significantly affect yield. For instance, incomplete alkylation due to insufficient reaction time may lead to byproducts.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Identify characteristic peaks for the methyl group (δ 1.2–1.5 ppm) and dihydro-purine protons (δ 3.0–4.0 ppm).
  • ¹³C NMR : Verify the carbonyl carbon (C=O) at ~160 ppm and aromatic carbons in the purine ring (120–150 ppm) .
    • Validation : Compare spectral data with PubChem entries for related compounds (e.g., 6-Methyl-1H-purin-2-amine) to resolve ambiguities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Guidelines :

  • GHS Hazards : Classified as harmful if swallowed (H302) and irritating to skin (H315) based on analogs like 2-(Methylamino)-1H-purin-6(7H)-one .
  • First Aid : Use PPE (gloves, goggles), and ensure ventilation. In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodology : Use SHELXL for refining high-resolution crystallographic data. Key steps include:

  • Growing single crystals via slow evaporation in polar solvents (e.g., DMSO).
  • Applying twin refinement protocols if twinning is observed, leveraging SHELX’s robustness for small-molecule structures .
    • Data Interpretation : Compare bond lengths and angles with computational models (e.g., DFT calculations) to validate tautomeric preferences.

Q. What in vitro assays are suitable for evaluating the compound’s potential kinase inhibition or receptor-binding activity?

  • Methodology :

  • Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to measure inhibition against a panel of kinases (e.g., PKA, PKC).
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A₁/A₂ₐ receptors) with competitive binding curves to determine IC₅₀ values .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.

Q. How do synthetic impurities or isomerization byproducts impact pharmacological data, and how can they be mitigated?

  • Analysis :

  • HPLC-MS : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients. Detect impurities via mass shifts (e.g., +14 Da for methyl adducts) .
  • Stability Studies : Conduct accelerated degradation under varying pH (2–9) and temperature (25–40°C) to identify labile functional groups .
    • Mitigation : Optimize purification steps (e.g., recrystallization, preparative HPLC) and storage conditions (e.g., inert atmosphere, -20°C).

Q. What computational approaches predict the compound’s solubility and bioavailability for preclinical studies?

  • Tools :

  • QSPR Models : Use descriptors like LogP (calculated via ChemAxon) and topological polar surface area (TPSA) to estimate solubility .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models in software like GROMACS .
    • Validation : Compare predictions with experimental LogS values from shake-flask methods .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar purine derivatives?

  • Approach :

  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay variability (e.g., cell lines, incubation times).
  • Structural Comparisons : Use PubChem’s 3D conformer tool to align compounds and identify critical pharmacophore differences (e.g., methyl group positioning) .
    • Example : A methyl group at the 3-position (as in the target compound) may sterically hinder binding compared to 7-methyl analogs .

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